molecular formula C6H4F8O2 B6312767 2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol CAS No. 1858251-87-2

2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol

Cat. No. B6312767
CAS RN: 1858251-87-2
M. Wt: 260.08 g/mol
InChI Key: LZUSNVGZEMHBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol, also known as 2,2,3,3,4,4,5,5-octafluorocyclopentanol, is an organic compound with the molecular formula C5H3F8O. It is a colorless, volatile liquid that is highly soluble in many organic solvents. It is primarily used in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol,5,5-Octafluoro-1-methoxycyclopenta-1-ol acts as a nucleophile in organic synthesis reactions. It reacts with electrophiles such as trifluoroacetic anhydride to form an ester, which can then be hydrolyzed to the desired product. In addition, it can also act as a Lewis acid in some reactions, and it can act as a catalyst in the synthesis of polymers.
Biochemical and Physiological Effects
This compound,5,5-Octafluoro-1-methoxycyclopenta-1-ol has not been tested for its effects on biochemical or physiological systems. As such, its effects are unknown.

Advantages and Limitations for Lab Experiments

2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol,5,5-Octafluoro-1-methoxycyclopenta-1-ol has a number of advantages and limitations when used in laboratory experiments. It is a volatile liquid that is highly soluble in many organic solvents, making it easy to work with. It is also a relatively inexpensive reagent, making it a cost-effective option for laboratory experiments. However, it is also a highly reactive compound and can be explosive when heated, making it a dangerous reagent to work with.

Future Directions

Given its wide range of applications, there are a number of potential future directions for 2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol,5,5-Octafluoro-1-methoxycyclopenta-1-ol. These include further development of its use as a reagent in organic synthesis reactions, its use as a catalyst in the synthesis of polymers, and its use as a ligand in the synthesis of organometallic complexes. Additionally, further research could be conducted to explore its potential use in the synthesis of novel pharmaceuticals and other organic compounds. Finally, further research could be conducted to explore its potential biochemical and physiological effects.

Synthesis Methods

2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol,5,5-Octafluoro-1-methoxycyclopenta-1-ol is typically synthesized through a reaction between 1,1,1-trifluoro-2-methoxyethanol and trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction occurs in two steps, first forming a trifluoroacetate ester and then hydrolyzing the ester to the desired product.

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoro-1-methoxycyclopenta-1-ol,5,5-Octafluoro-1-methoxycyclopenta-1-ol has been used in a variety of scientific research applications. It has been used as a reactant in organic synthesis reactions to synthesize pharmaceuticals and other organic compounds. It has also been used as a reagent in the synthesis of fluorinated polymers, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of organometallic complexes.

properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoro-1-methoxycyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F8O2/c1-16-6(15)4(11,12)2(7,8)3(9,10)5(6,13)14/h15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUSNVGZEMHBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.